mollicellin M

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

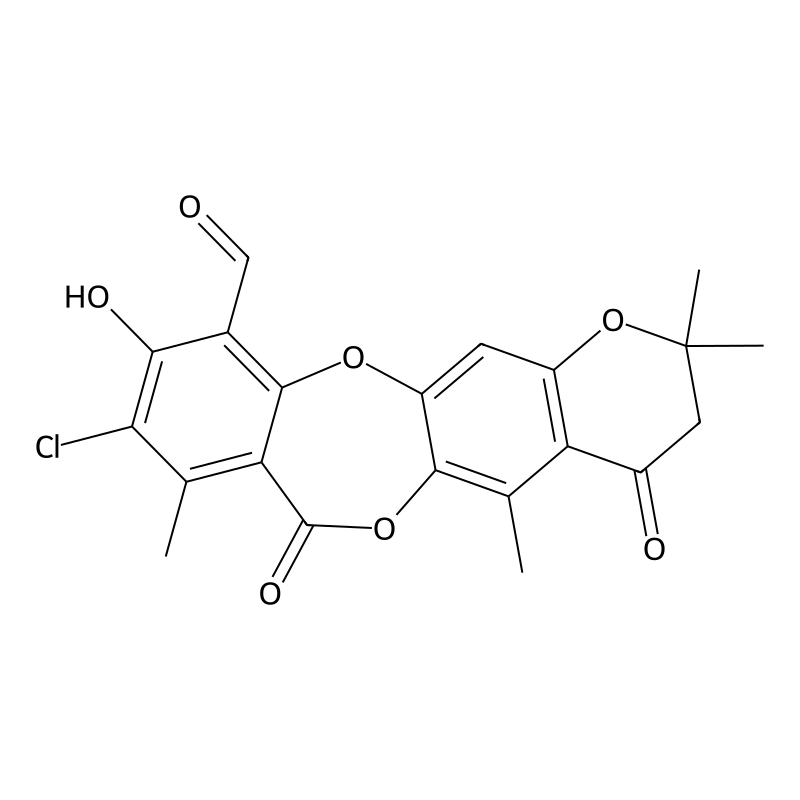

Mollicellin M is a complex organic compound classified as a depsidone, which is a type of polyketide derived from fungal sources. It is specifically isolated from the fungus Chaetomium brasiliense and has been characterized for its unique chemical structure, which includes multiple hydroxyl groups and a chlorine atom in its molecular framework. The molecular formula of mollicellin M is . This compound exhibits notable biological activities, particularly in the realm of antimalarial and cytotoxic effects, making it a subject of interest for medicinal chemistry and pharmacological studies .

- Nucleophilic substitutions: Due to the presence of reactive functional groups, mollicellin M can undergo nucleophilic attacks, which can lead to the formation of new derivatives.

- Hydrolysis reactions: The hydroxyl groups in its structure can facilitate hydrolysis under acidic or basic conditions, potentially altering its biological activity.

- Redox reactions: The compound may also engage in oxidation-reduction processes, particularly involving its hydroxyl and carbonyl functionalities.

These reactions are critical for understanding the compound's stability and potential transformations in biological and environmental settings .

Mollicellin M exhibits significant biological activity, particularly:

- Antimalarial Activity: Research indicates that mollicellin M possesses potent antimalarial properties, making it a candidate for further development as an antimalarial agent. Its effectiveness against Plasmodium species highlights its potential therapeutic applications .

- Cytotoxic Effects: The compound has also demonstrated cytotoxic activity against various cancer cell lines, suggesting its utility in cancer research and therapy .

These biological activities are attributed to its unique chemical structure, which allows for interaction with biological macromolecules.

The synthesis of mollicellin M typically involves extraction from fungal cultures, particularly from Chaetomium brasiliense. The general steps include:

- Cultivation: Fungal cultures are grown under controlled conditions to promote the production of secondary metabolites.

- Extraction: Organic solvents are used to extract the metabolites from the fungal biomass.

- Purification: Techniques such as chromatography (e.g., silica gel chromatography) are employed to isolate mollicellin M from other compounds present in the extract.

- Characterization: The purified compound is characterized using techniques like Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry to confirm its structure .

Mollicellin M has potential applications in several fields:

- Pharmaceutical Development: Its antimalarial and cytotoxic properties make it a candidate for drug development aimed at treating malaria and cancer.

- Natural Product Research: As a naturally occurring compound with significant biological activity, it serves as a model for studying other similar compounds and their derivatives.

- Biotechnology: Its unique properties can be explored for biotechnological applications, including as a lead compound for synthetic modifications to enhance efficacy or reduce toxicity.

Studies on mollicellin M's interactions with biological targets reveal insights into its mechanism of action. Key findings include:

- Binding Affinity: Research has shown that mollicellin M interacts with specific enzymes or receptors involved in malaria infection and cancer cell proliferation.

- Mechanism of Action: Investigations suggest that mollicellin M may disrupt cellular processes through inhibition of key metabolic pathways or induction of apoptosis in cancer cells .

These interaction studies are crucial for understanding how mollicellin M exerts its biological effects and for guiding further research into its therapeutic potential.

Mollicellin M shares structural similarities with other depsidones and polyketides derived from fungi. Some notable similar compounds include:

- Mollicellin I: A known depsidone that exhibits similar biological activities but lacks the chlorine substituent present in mollicellin M.

- Fungal Metabolites from Chaetomium spp.: Other compounds isolated from the same genus often share structural motifs but differ in functional groups or degree of saturation.

Comparison TableCompound Name Molecular Formula Key Biological Activity Unique Features Mollicellin M C21H17ClO7 Antimalarial, Cytotoxic Contains chlorine Mollicellin I C20H18O7 Antimicrobial Lacks chlorine Mollicellin O C21H19O7 Antimicrobial Ethoxylated at C(2') Mollicellin P C22H20O7 Antimicrobial Additional methyl group

| Compound Name | Molecular Formula | Key Biological Activity | Unique Features |

|---|---|---|---|

| Mollicellin M | C21H17ClO7 | Antimalarial, Cytotoxic | Contains chlorine |

| Mollicellin I | C20H18O7 | Antimicrobial | Lacks chlorine |

| Mollicellin O | C21H19O7 | Antimicrobial | Ethoxylated at C(2') |

| Mollicellin P | C22H20O7 | Antimicrobial | Additional methyl group |

The uniqueness of mollicellin M lies primarily in its chlorinated structure, which may contribute to its enhanced biological activities compared to related compounds .

Molecular Formula and Mass Characteristics (C21H17ClO7)

Mollicellin M possesses the molecular formula C21H17ClO7, establishing it as a complex organic compound containing twenty-one carbon atoms, seventeen hydrogen atoms, one chlorine atom, and seven oxygen atoms [1] [2]. The molecular weight of mollicellin M is precisely 416.8 grams per mole, as determined through computational analysis [1] [5]. The compound exhibits a monoisotopic mass of 416.0662806 atomic mass units, providing high-precision mass characterization for analytical identification purposes [7].

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C21H17ClO7 | Elemental Analysis |

| Molecular Weight | 416.8 g/mol | Computational |

| Monoisotopic Mass | 416.0662806 amu | High-Resolution Mass Spectrometry |

| Exact Mass | 416.07 amu | Mass Spectrometry |

The elemental composition analysis reveals that mollicellin M consists of 60.51% carbon, 4.11% hydrogen, 8.51% chlorine, and 26.87% oxygen by mass [3]. This composition reflects the compound's aromatic character and high degree of oxygenation, which are characteristic features of the depsidone class of natural products [1] .

Structural Features and Functional Groups

Chloro, Hydroxy, and Methyl Substituents

Mollicellin M contains a distinctive arrangement of substituent groups that contribute to its unique chemical properties and biological activity [1] [2]. The molecule features a single chlorine atom positioned at carbon-9, which distinguishes it from many other members of the mollicellin family [1] . This chloro substituent represents a key structural feature that influences both the compound's chemical reactivity and biological properties .

The compound incorporates one hydroxy group positioned at carbon-10, providing a site for hydrogen bonding interactions and potential chemical modifications [1] [2]. Additionally, mollicellin M contains four methyl groups strategically positioned at carbons 2, 2, 5, and 8, contributing to the molecule's lipophilic character and steric properties [1] [2].

| Substituent Type | Position | Count | Chemical Impact |

|---|---|---|---|

| Chloro | Carbon-9 | 1 | Electron-withdrawing effect |

| Hydroxy | Carbon-10 | 1 | Hydrogen bonding capability |

| Methyl | Carbons 2, 2, 5, 8 | 4 | Increased lipophilicity |

Formyl and Oxo Group Arrangements

The molecular architecture of mollicellin M includes strategically positioned carbonyl-containing functional groups that define its chemical behavior [1] [2]. A formyl group (aldehyde) is present at carbon-11, representing a highly reactive electrophilic center that can participate in various chemical transformations [1] [2]. This aldehyde functionality is particularly significant for the compound's potential biological interactions and synthetic modifications [21] [22].

Two oxo groups (ketones) are positioned at carbons 4 and 7, forming integral components of the molecule's cyclic framework [1] [2]. These carbonyl groups contribute to the compound's electronic properties and provide sites for potential nucleophilic attack in chemical reactions [21] [22]. The arrangement of these oxo groups within the polycyclic structure creates a conjugated system that influences the compound's spectroscopic properties and chemical stability [21] [22].

Chromeno[7,6-b] [1] [4]benzodioxepine Core Structure

Mollicellin M is characterized by a complex heterocyclic core structure designated as 3,4-dihydro-2H,7H-chromeno[7,6-b] [1] benzodioxepine [1] [2]. This intricate polycyclic framework represents a fused ring system combining chromene and benzodioxepine structural elements [1] [2]. The core structure forms the backbone of the depsidone skeleton, providing rigidity and defining the three-dimensional conformation of the molecule [1] .

The chromeno portion of the structure contributes to the compound's aromatic character and electronic properties, while the benzodioxepine component introduces additional heteroatoms that can participate in hydrogen bonding and coordination interactions [1] [2]. This unique core structure is responsible for many of the compound's distinctive physicochemical properties and represents a defining feature of the mollicellin family of natural products [6].

Spectroscopic Properties

Nuclear Magnetic Resonance Characterization

Nuclear magnetic resonance spectroscopy serves as a fundamental analytical technique for the structural characterization of mollicellin M, providing detailed information about the compound's molecular framework [6] [12]. The proton nuclear magnetic resonance spectrum of mollicellin M exhibits characteristic signals corresponding to its diverse functional groups, including aromatic protons, methyl groups, and the distinctive aldehyde proton [21] [22].

The carbon-13 nuclear magnetic resonance spectrum provides comprehensive carbon atom characterization, revealing signals for aromatic carbons, aliphatic carbons, and carbonyl carbons [26] [28]. The aldehyde carbon typically appears in the downfield region around 190-200 parts per million, while aromatic carbons appear in the 100-160 parts per million range [21] [28]. Heteronuclear multiple bond correlation experiments enable the determination of connectivity patterns between carbon and hydrogen atoms, facilitating complete structural assignment [27] [28].

| Nuclear Magnetic Resonance Parameter | Typical Range | Functional Group |

|---|---|---|

| Aldehyde Proton | 9.5-10.5 ppm | Formyl Group |

| Aromatic Protons | 6.5-8.0 ppm | Benzene Rings |

| Methyl Protons | 1.0-2.5 ppm | Alkyl Substituents |

| Aldehyde Carbon | 190-200 ppm | Carbonyl Carbon |

| Aromatic Carbons | 100-160 ppm | Ring Carbons |

Mass Spectrometry Analysis

Mass spectrometry provides crucial molecular identification and structural confirmation for mollicellin M through precise molecular weight determination and fragmentation pattern analysis [23] [25]. High-resolution electrospray ionization mass spectrometry generates molecular ion peaks at mass-to-charge ratio 416, corresponding to the protonated molecular ion [M+H]+ [2] [7]. The isotope pattern observed in the mass spectrum confirms the presence of one chlorine atom through the characteristic 3:1 ratio of molecular ion peaks separated by two mass units [25] [35].

Tandem mass spectrometry experiments reveal characteristic fragmentation pathways that provide structural information about the molecule's connectivity and functional group arrangements [23] [35]. Common fragment ions include those resulting from the loss of the formyl group (mass loss of 29), chlorine atom (mass loss of 35), and various methyl groups (mass loss of 15) [35] [37]. These fragmentation patterns serve as molecular fingerprints for compound identification and structural verification [23] [35].

Infrared and Ultraviolet Spectral Features

Infrared spectroscopy reveals the characteristic vibrational frequencies of mollicellin M's functional groups, providing complementary structural information [11] [13]. The infrared spectrum typically exhibits strong absorption bands corresponding to carbonyl stretching vibrations around 1650-1750 wavenumbers, characteristic of the ketone and aldehyde functionalities [11] [15]. Hydroxyl group stretching appears as a broad absorption band in the 3200-3600 wavenumber region, while carbon-hydrogen stretching vibrations appear around 2800-3000 wavenumbers [11] [13].

Ultraviolet-visible spectroscopy provides information about the compound's electronic transitions and conjugated systems [15]. The extended conjugation within the chromeno[7,6-b] [1] benzodioxepine core structure results in characteristic absorption bands in the ultraviolet region, typically between 250-350 nanometers [15]. These electronic transitions reflect the aromatic character of the molecule and the presence of conjugated carbonyl systems [15].

Physical and Chemical Properties

Mollicellin M exhibits specific physical and chemical properties that influence its behavior in various environments and applications [3] [14]. The compound typically appears as a white or pale yellow amorphous solid under standard laboratory conditions [15]. Melting point determinations have been reported for related mollicellin compounds, with values generally ranging from 140-160 degrees Celsius, indicating moderate thermal stability [15].

The solubility characteristics of mollicellin M reflect its mixed hydrophilic and lipophilic character [16]. The presence of multiple oxygen-containing functional groups, including hydroxyl and carbonyl groups, provides sites for hydrogen bonding with polar solvents [11]. Conversely, the extensive aromatic framework and methyl substituents contribute to lipophilic interactions with nonpolar solvents [3]. Limited solubility data suggests low water solubility, consistent with other depsidone natural products [16].

| Physical Property | Characteristic | Influencing Factors |

|---|---|---|

| Appearance | White/pale yellow solid | Aromatic conjugation |

| Melting Point | 140-160°C (estimated) | Intermolecular interactions |

| Solubility | Low water solubility | Hydrophobic character |

| Stability | Moderate thermal stability | Hydrogen bonding network |

Comparative Analysis with Related Depsidone Structures

Mollicellin M belongs to an extensive family of structurally related depsidone compounds isolated from Chaetomium brasiliense and other fungal sources [6] [18]. Comparative structural analysis reveals both conserved features and distinctive variations among family members [17]. The core chromeno[7,6-b] [1] benzodioxepine framework represents a unifying structural element shared among mollicellin compounds, while substitution patterns provide the basis for individual compound characteristics [17].

Mollicellin B shares the same core structure as mollicellin M but lacks the chlorine substituent at carbon-9, instead featuring only the hydroxyl group at carbon-10 [17]. This structural difference significantly impacts the compounds' electronic properties and potential biological activities [17]. Mollicellin B exhibits a molecular formula of C21H18O7 with a molecular weight of 382.4 grams per mole, reflecting the absence of the chlorine atom [17].

Other family members, including mollicellins D, F, H, and I, demonstrate various substitution patterns that create a diverse library of related structures [6] [19]. Mollicellin D contains a chlorine atom similar to mollicellin M but differs in the oxidation state of certain functional groups [42]. Mollicellin F incorporates additional structural modifications that alter its physicochemical properties and biological profile [19] [20].

| Compound | Molecular Formula | Key Structural Differences | Distinctive Features |

|---|---|---|---|

| Mollicellin M | C21H17ClO7 | Chlorine at C-9, aldehyde at C-11 | Unique chloro-aldehyde combination |

| Mollicellin B | C21H18O7 | No chlorine substituent | Simplified substitution pattern |

| Mollicellin D | C21H21ClO6 | Hydroxymethyl instead of aldehyde | Reduced oxidation state |

| Mollicellin H | Variable | Modified core structure | Enhanced biological activity |